molecular formula C15H15ClN4O B2884741 (E)-N'-(4-chlorobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide CAS No. 1477482-53-3

(E)-N'-(4-chlorobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

Cat. No.: B2884741
CAS No.: 1477482-53-3
M. Wt: 302.76
InChI Key: CJGJXFCLDYQBFQ-RQZCQDPDSA-N
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Description

(E)-N'-(4-Chlorobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a carbohydrazide derivative featuring a 4-chlorobenzylidene moiety linked to a tetrahydroindazole core. This compound belongs to a class of Schiff base derivatives known for their diverse biological activities, including anticancer, antimicrobial, and microtubule-targeting properties . The 4-chloro substituent on the benzylidene group influences electronic properties and molecular interactions, making it distinct from analogs with other substituents.

Properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O/c16-11-7-5-10(6-8-11)9-17-20-15(21)14-12-3-1-2-4-13(12)18-19-14/h5-9H,1-4H2,(H,18,19)(H,20,21)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGJXFCLDYQBFQ-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666076
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Mechanism of Action

Target of Action

Similar compounds have shown promising inhibitory effects against cancer cell lines. Therefore, it is plausible that this compound may also target proteins or enzymes involved in cell proliferation and survival.

Biochemical Pathways

Similar compounds have been found to induce cell cycle arrest and apoptosis in cancer cells. Therefore, it is possible that this compound may also affect pathways related to cell cycle regulation and programmed cell death.

Result of Action

Similar compounds have been found to induce cell cycle arrest and apoptosis in cancer cells. Therefore, it is plausible that this compound may also have similar effects, leading to the inhibition of cell proliferation and induction of cell death.

Biological Activity

(E)-N'-(4-chlorobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its synthesis, structural characteristics, and biological activity, including antitumor, anti-inflammatory, and antimicrobial properties.

Synthesis and Structural Characteristics

The compound is synthesized through a condensation reaction involving 4-chlorobenzaldehyde and 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide. The reaction typically occurs in ethanol with the addition of a base such as sodium hydroxide. The yield of the product is reported to be high (approximately 95%) with a melting point of 183–184°C .

Structural Analysis

The molecular structure features a non-aromatic six-membered ring that adopts a distorted envelope conformation. The dihedral angles between various rings indicate significant steric interactions which may influence its biological activity. Notably, weak intramolecular interactions contribute to the stability of the structure .

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of indazole derivatives. For instance, compounds similar to (E)-N'-(4-chlorobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways including modulation of signaling cascades associated with tumor growth .

Anti-inflammatory Properties

The anti-inflammatory activity of indazole derivatives has also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory response. This suggests that (E)-N'-(4-chlorobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide may serve as a lead compound for developing anti-inflammatory agents .

Antimicrobial Activity

Research indicates that some indazole derivatives exhibit antimicrobial effects against various pathogens. The specific structural features of (E)-N'-(4-chlorobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide may enhance its efficacy against bacteria and fungi. Preliminary assays suggest that it could inhibit microbial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

Table: Summary of Biological Activities

Activity Effect Reference
AntitumorInduces apoptosis in cancer cells ,
Anti-inflammatoryInhibits COX and LOX ,
AntimicrobialEffective against bacterial/fungal strains ,

Notable Research Findings

  • Cytotoxicity Assays : Various studies have employed MTT assays to evaluate the cytotoxic effects of indazole derivatives on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Results indicated significant reductions in cell viability at concentrations above 10 µM.
  • Mechanistic Insights : Investigations into the molecular mechanisms revealed that these compounds might activate caspase pathways leading to programmed cell death in tumor cells.
  • Inflammation Models : In vivo models using carrageenan-induced paw edema have shown that indazole derivatives significantly reduce inflammation compared to control groups.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Analogs

Compound Name Benzylidene Substituent Molecular Formula Molecular Weight Key Structural Notes Reference
Target Compound 4-Chlorophenyl C₁₅H₁₄ClN₅O 315.76 Electron-withdrawing Cl enhances polarity
N′-(3-Hydroxy-4-methoxyphenyl analog 3-Hydroxy-4-methoxyphenyl C₁₆H₁₈N₄O₃ 314.34 Electron-donating OCH₃ improves solubility
N′-(4-Bromophenyl)ethylidene analog 4-Bromophenyl C₁₆H₁₇BrN₄O 361.24 Bulkier Br may hinder binding affinity
Suprafenacine (4-Methylphenyl analog) 4-Methylphenyl C₁₆H₁₈N₄O 282.34 Hydrophobic CH₃ enhances membrane permeability
4-tert-Butylphenyl analog 4-tert-Butylphenyl C₂₀H₂₆N₄O 338.45 Steric hindrance from tert-butyl affects packing

Key Observations:

  • Steric Effects: Bulky substituents like bromo () or tert-butyl () may reduce binding affinity to biological targets due to steric clashes.
  • Core Variations: Analogs with pyrazole or isoxazole cores (e.g., ) exhibit different planarity and hydrogen-bonding capabilities compared to the tetrahydroindazole core.

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Name Solubility (DMSO) Melting Point (K) LogP (Predicted)
Target Compound Moderate (~5 mM) 504–505 2.8
Suprafenacine 10 mM 498–500 3.1
4-Methoxyphenyl analog High (>15 mM) 490–492 2.2

Analysis:

  • Suprafenacine’s higher solubility (10 mM in DMSO) correlates with its methyl group’s balance between hydrophobicity and steric effects.

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